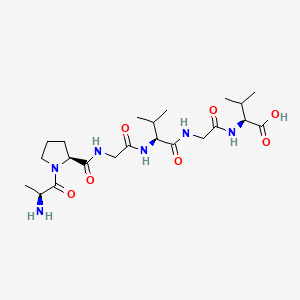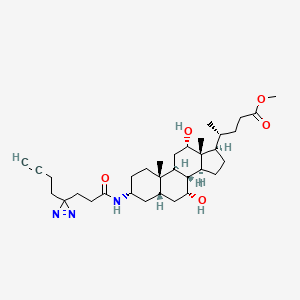
Bile acid probe 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bile acid probe 1 is a specialized chemical compound designed to interact with bile acids, which are crucial endogenous metabolites synthesized from cholesterol in the liver. Bile acids play a significant role in dietary lipid digestion and act as signaling molecules to regulate lipid and glucose metabolism as well as gut microbiota composition . This compound is used to study these interactions and to identify bile acid-interacting proteins in various biological systems.
Métodos De Preparación
The synthesis of bile acid probe 1 involves several steps, starting with the modification of bile acids to introduce photoreactive and clickable groups. These modifications allow the probe to interact with bile acids and facilitate their detection and analysis.
Análisis De Reacciones Químicas
Bile acid probe 1 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified bile acid derivatives .
Aplicaciones Científicas De Investigación
Bile acid probe 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and interactions of bile acids with other molecules.
Biology: Employed to investigate the role of bile acids in cellular processes and their interactions with proteins and other biomolecules.
Medicine: Utilized to explore the therapeutic potential of bile acid-based treatments for various diseases, including metabolic syndrome, liver diseases, and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and assays for detecting bile acid levels in biological samples
Mecanismo De Acción
Bile acid probe 1 exerts its effects by interacting with bile acids and their receptors, such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor (TGR5). These interactions regulate various physiological processes, including lipid and glucose metabolism, inflammation, and gut microbiota composition. The molecular targets and pathways involved include the activation of nuclear receptors and signaling pathways that modulate gene expression and cellular functions .
Comparación Con Compuestos Similares
Bile acid probe 1 is unique in its ability to interact specifically with bile acids and their receptors. Similar compounds include other bile acid-based probes and derivatives, such as:
Chenodeoxycholic acid-24 glucuronide: A bile acid metabolite used as an endogenous probe for drug-drug interaction studies.
7α-hydroxy-3-oxo-4-cholestenoic acid: A metabolic precursor indicative of acidic bile acid biosynthesis.
These compounds share some similarities with this compound in terms of their chemical structure and interactions with bile acids but differ in their specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C33H51N3O5 |
|---|---|
Peso molecular |
569.8 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C33H51N3O5/c1-6-7-14-33(35-36-33)16-13-28(39)34-22-12-15-31(3)21(17-22)18-26(37)30-24-10-9-23(20(2)8-11-29(40)41-5)32(24,4)27(38)19-25(30)31/h1,20-27,30,37-38H,7-19H2,2-5H3,(H,34,39)/t20-,21+,22-,23-,24+,25+,26-,27+,30+,31+,32-/m1/s1 |
Clave InChI |
KTDCHCPRJPHHTN-NXLVETOFSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


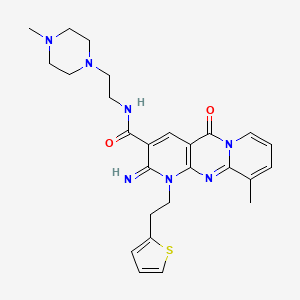

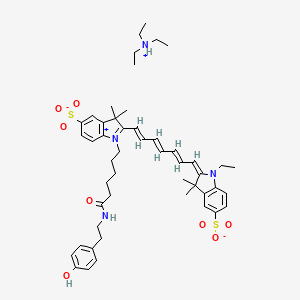
![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
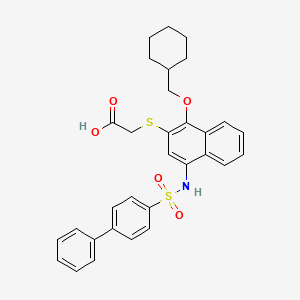
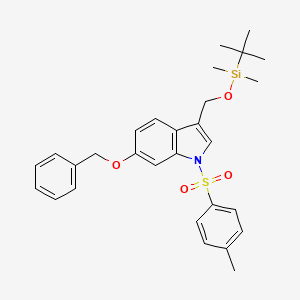

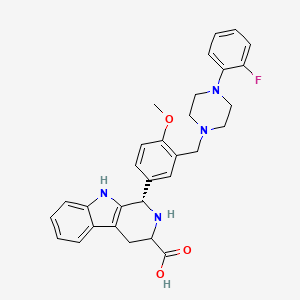

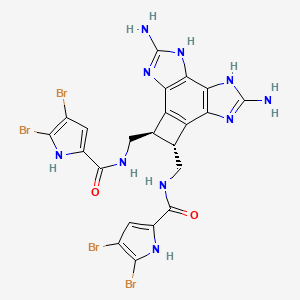

![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)
![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
